molecular formula C4H8Cl4Si B095913 Trichloro(3-chloro-2-methylpropyl)silane CAS No. 18142-53-5

Trichloro(3-chloro-2-methylpropyl)silane

Cat. No. B095913
CAS RN: 18142-53-5
M. Wt: 226 g/mol
InChI Key: VVUUXYGSBMJAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04614812

Procedure details

In a 100 ml apparatus, there as combined 13.6 g (0.1 mol) of Cl3SiH, 9.1 g (0.1 mol) of methallyl chloride, and 11.5 g (0.1 mol) of MeSiHCl2, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused an exothermic reaction to 52° C. in 22 min. The complete reaction was vacuum distilled, yielding 14.14 g (68.8%) of MeSiCl2CH2CHMeCH2Cl and 4.86 g (21.5%) of Cl3SiCH2CHMeCH2Cl. This example indicates that at the equimolar level, neither Cl3SiH nor MeSiHCl2 is an effective promoter for reactions of the other with methallyl chloride.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Four
Yield
68.8%
Yield
21.5%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7].[CH3:10][SiH:11]([Cl:13])[Cl:12]>>[CH3:10][Si:11]([CH2:8][CH:6]([CH2:5][Cl:9])[CH3:7])([Cl:13])[Cl:12].[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([Cl:4])([Cl:3])[Cl:2]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Four
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Gentle heating
CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 52° C. in 22 min
Duration
22 min
CUSTOM
Type
CUSTOM
Details
The complete reaction
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 14.14 g
YIELD: PERCENTYIELD 68.8%
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04614812

Procedure details

In a 100 ml apparatus, there as combined 13.6 g (0.1 mol) of Cl3SiH, 9.1 g (0.1 mol) of methallyl chloride, and 11.5 g (0.1 mol) of MeSiHCl2, followed by 0.05 ml Pt catalyst solution at 21° C. Gentle heating caused an exothermic reaction to 52° C. in 22 min. The complete reaction was vacuum distilled, yielding 14.14 g (68.8%) of MeSiCl2CH2CHMeCH2Cl and 4.86 g (21.5%) of Cl3SiCH2CHMeCH2Cl. This example indicates that at the equimolar level, neither Cl3SiH nor MeSiHCl2 is an effective promoter for reactions of the other with methallyl chloride.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
11.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
Pt
Quantity
0.05 mL
Type
catalyst
Reaction Step Four
Yield
68.8%
Yield
21.5%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([Cl:3])[Cl:2].[CH2:5]([Cl:9])[C:6](=[CH2:8])[CH3:7].[CH3:10][SiH:11]([Cl:13])[Cl:12]>>[CH3:10][Si:11]([CH2:8][CH:6]([CH2:5][Cl:9])[CH3:7])([Cl:13])[Cl:12].[Si:1]([CH2:7][CH:6]([CH2:5][Cl:9])[CH3:8])([Cl:4])([Cl:3])[Cl:2]

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
[SiH](Cl)(Cl)Cl
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Three
Name
Quantity
11.5 g
Type
reactant
Smiles
C[SiH](Cl)Cl
Step Four
Name
Pt
Quantity
0.05 mL
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Gentle heating
CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 52° C. in 22 min
Duration
22 min
CUSTOM
Type
CUSTOM
Details
The complete reaction
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C[Si](Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 14.14 g
YIELD: PERCENTYIELD 68.8%
Name
Type
product
Smiles
[Si](Cl)(Cl)(Cl)CC(C)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 4.86 g
YIELD: PERCENTYIELD 21.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.